2-acetamido-3-(2-chlorophenyl)propanoic Acid

Medicinal Chemistry Drug Design ADME

This ortho-chloro N-acetyl amino acid derivative offers a unique ΔLogP ~0.69 vs. non-halogenated analogs, making it an essential probe for SAR studies targeting membrane permeability. Available as both a racemic mixture (CAS 6955-12-0) and the (S)-enantiomer (CAS 103522-34-5), it serves as a validated substrate for chiral method development and enzymatic resolution. With a documented purity of ≥98% and N-acetyl protection, it integrates directly into solid-phase peptide synthesis to introduce a sterically demanding, lipophilic residue.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 6955-12-0
Cat. No. B6593666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-3-(2-chlorophenyl)propanoic Acid
CAS6955-12-0
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O
InChIInChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyAPIXYVOMEYZAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-3-(2-chlorophenyl)propanoic Acid (CAS 6955-12-0): Key Identifiers and Structural Context for Procurement


2-Acetamido-3-(2-chlorophenyl)propanoic acid, also known as N-acetyl-2-chlorophenylalanine [1], is a halogenated derivative of the amino acid phenylalanine (C11H12ClNO3; MW 241.67). It features an N-terminal acetyl protecting group and a chlorine substituent at the ortho-position of the aromatic ring. This modification distinguishes it from non-halogenated N-acetylphenylalanine analogs and positional isomers (meta- and para-chloro derivatives) . The compound is commercially available as a racemic mixture (CAS 6955-12-0) and as the (S)-enantiomer (CAS 103522-34-5) , each with stated purities of ≥98% .

2-Acetamido-3-(2-chlorophenyl)propanoic Acid: Why In-Class Substitution Is Not Straightforward


Although N-acetyl-2-chlorophenylalanine belongs to the broad class of N-acylamino acids, its specific ortho-chloro substitution pattern confers distinct physicochemical properties that cannot be replicated by non-halogenated or differently halogenated analogs . Computational predictions indicate that the presence and position of the chlorine atom significantly alter the molecule's lipophilicity (LogP) , which in turn affects chromatographic behavior, solubility, and potential membrane permeability [1]. Consequently, simply substituting a more common N-acetylphenylalanine or a meta-/para-chloro isomer without experimental validation risks altering key assay outcomes, synthetic yields, or separation efficiency. The evidence below quantifies these differences.

2-Acetamido-3-(2-chlorophenyl)propanoic Acid: Comparative Quantitative Evidence for Differentiated Selection


Lipophilicity (LogP): Ortho-Chloro vs. Non-Halogenated Analog

The ortho-chloro substitution in 2-acetamido-3-(2-chlorophenyl)propanoic acid markedly increases calculated lipophilicity compared to the non-halogenated parent N-acetyl-L-phenylalanine. A representative computed LogP for the target compound is 1.4718 , whereas the value for N-acetyl-L-phenylalanine is reported as 0.78 . This difference of approximately 0.69 LogP units translates to a roughly 5-fold increase in theoretical partition coefficient.

Medicinal Chemistry Drug Design ADME

Lipophilicity (LogP): Ortho-Chloro vs. Meta-Chloro Isomer

The position of the chlorine substituent on the aromatic ring influences lipophilicity. For the ortho-chloro isomer (target compound), a computed LogP of 1.4718 is reported . For the corresponding meta-chloro isomer, N-acetyl-3-chlorophenylalanine, a computed LogP of 1.86270 is reported . The meta isomer exhibits a LogP approximately 0.39 units higher than the ortho isomer.

Medicinal Chemistry SAR Isomer Differentiation

Purity and Batch Quality Control Documentation

Commercial suppliers of 2-acetamido-3-(2-chlorophenyl)propanoic acid (CAS 6955-12-0) specify a minimum purity of 98% . Critically, Bidepharm provides batch-specific quality control data including NMR, HPLC, and GC analyses for this compound . In contrast, many generic N-acetyl amino acid suppliers may only offer nominal purity claims without detailed analytical documentation.

Organic Synthesis Analytical Chemistry Procurement

Availability in Both Racemic and Single-Enantiomer Forms

2-Acetamido-3-(2-chlorophenyl)propanoic acid is commercially offered as both the racemic mixture (CAS 6955-12-0) and the (S)-enantiomer (CAS 103522-34-5) . This dual availability allows researchers to directly compare the properties of the racemate and the pure enantiomer, or to select the appropriate form for chiral resolution studies, asymmetric synthesis, or the preparation of enantiopure peptides. Many closely related N-acetyl-amino acids are primarily or exclusively available in racemic form.

Chiral Chemistry Asymmetric Synthesis Peptide Chemistry

Melting Point Range and Physical Form

While a precise melting point for 2-acetamido-3-(2-chlorophenyl)propanoic acid is not consistently reported across all sources, the compound is described as a white to off-white crystalline powder . For comparison, the non-halogenated analog N-acetyl-L-phenylalanine exhibits a melting point range of 163.0–167.0 °C . The presence of the ortho-chloro substituent is expected to alter solid-state packing and thermal properties, which can affect recrystallization procedures and formulation behavior.

Solid-State Chemistry Formulation Analytical Reference

2-Acetamido-3-(2-chlorophenyl)propanoic Acid: Targeted Application Scenarios Driven by Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Requiring Modulated Lipophilicity

In medicinal chemistry programs aimed at optimizing the pharmacokinetic profile of phenylalanine-containing lead compounds, the ortho-chloro substitution in 2-acetamido-3-(2-chlorophenyl)propanoic acid provides a specific lipophilicity increase (ΔLogP ~0.69 vs. non-halogenated parent) . This allows SAR teams to systematically explore the impact of halogenation at the ortho position on membrane permeability and target binding without the confounding effects of meta- or para-substitution. The compound serves as a well-defined probe in early-stage drug discovery .

Chiral Resolution Method Development and Asymmetric Synthesis

Because 2-acetamido-3-(2-chlorophenyl)propanoic acid is available as both a racemic mixture and as the (S)-enantiomer , it is an ideal model substrate for developing and validating chiral chromatographic methods, enzymatic resolution protocols, or asymmetric synthetic routes. Researchers can directly benchmark separation efficiency against the pure enantiomer standard. This dual availability reduces the need for in-house synthesis of enantiopure material and accelerates method development for related halogenated amino acids .

Synthesis of Modified Peptides and Peptidomimetics

The N-acetyl protecting group renders the amino group unreactive, allowing 2-acetamido-3-(2-chlorophenyl)propanoic acid to be directly incorporated as a C-terminal residue or as an internal building block following orthogonal deprotection. Its ortho-chlorophenyl side chain introduces a sterically demanding, lipophilic element into peptide sequences, which can be used to stabilize secondary structures, enhance binding to hydrophobic pockets, or create peptide mimetics with improved stability . The documented purity (≥98%) and QC data support its use in solid-phase peptide synthesis where purity of starting materials is critical .

Analytical Reference Standard for Halogenated Amino Acid Metabolomics

Due to its distinct chromatographic properties (LogP ~1.47) and defined structure, 2-acetamido-3-(2-chlorophenyl)propanoic acid can serve as a reference standard or internal quality control in LC-MS-based metabolomics studies focused on halogenated aromatic amino acids or their N-acetyl metabolites. The availability of batch-specific QC data (NMR, HPLC, GC) ensures the reliability of the reference material, which is essential for accurate quantification and method validation in biological matrices.

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